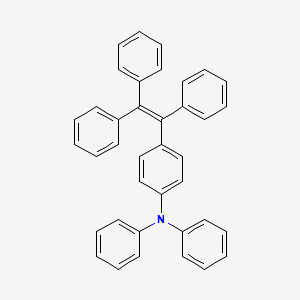
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline is an organic compound with the molecular formula C38H29N and a molecular weight of 499.64 g/mol . It is known for its unique structural properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline typically involves the reaction of aniline derivatives with substituted ethylene compounds . One common method includes the reaction of N,N-diphenylaniline with 1,2,2-triphenylethene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Applications De Recherche Scientifique
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline involves its interaction with molecular targets through processes such as restricted intramolecular rotation and excited-state intramolecular proton transfer . These interactions result in unique photophysical properties, making it suitable for applications in molecular switches and photo-controllable materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline is unique due to its aggregation-induced emission properties, which are not commonly found in similar compounds . This makes it particularly valuable in applications requiring luminescent materials with reversible photochromic behavior .
Propriétés
Formule moléculaire |
C38H29N |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
N,N-diphenyl-4-(1,2,2-triphenylethenyl)aniline |
InChI |
InChI=1S/C38H29N/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)38(32-20-10-3-11-21-32)33-26-28-36(29-27-33)39(34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H |
Clé InChI |
XFFKOCQUWGYEHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


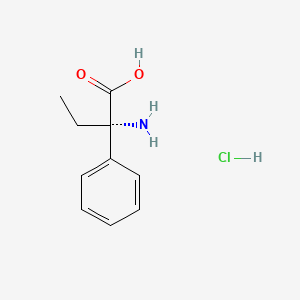
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
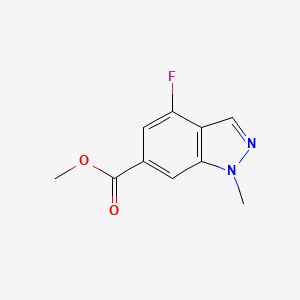
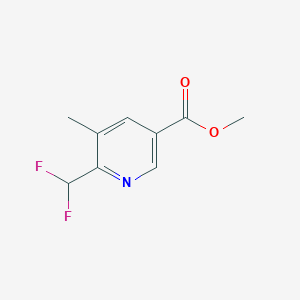
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
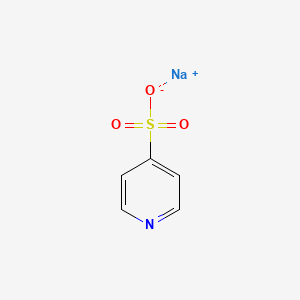
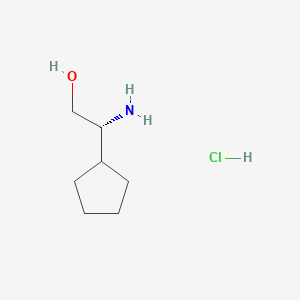
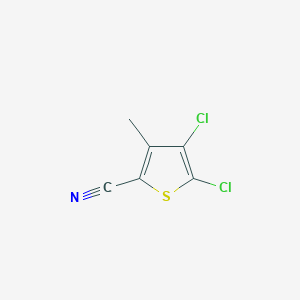

![ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
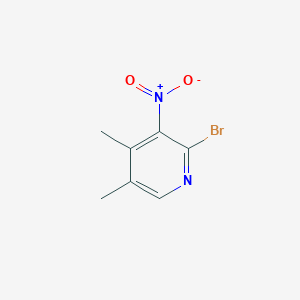

![Methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13650615.png)
